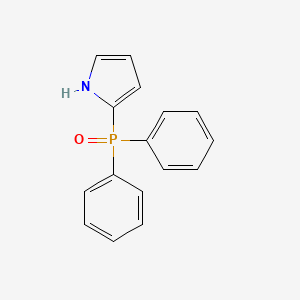

2-(Diphenylphosphoryl)-1H-pyrrole

Description

Significance of Pyrrole (B145914) Frameworks in Chemical Synthesis

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the field of organic chemistry. numberanalytics.comnih.gov Its unique electronic structure and reactivity make it an invaluable building block for the synthesis of a vast array of more complex molecules. numberanalytics.comresearchgate.net Pyrrole frameworks are ubiquitous in nature, forming the core of fundamentally important biological molecules such as heme in hemoglobin and chlorophyll, which is essential for photosynthesis. nih.gov

Beyond its role in natural products, the pyrrole motif is a prevalent pharmacophore in many bioactive pharmaceutical compounds. nih.govresearchgate.netorientjchem.org Its versatility extends into materials science, where pyrrole derivatives are integral components of organic dyes, conjugated polymers, semiconductors, and optoelectronic devices. nih.govresearchgate.net The significance of pyrrole in chemical synthesis is further highlighted by its use as a versatile precursor for constructing larger, more intricate heterocyclic systems through methods like cycloaddition and annulation reactions. numberanalytics.combohrium.com Consequently, the development of novel synthetic methodologies for creating functionalized pyrroles remains an active and important area of research, with applications spanning drug discovery, catalysis, and materials science. researchgate.netorientjchem.orgrsc.org

Role of Phosphorus-Containing Heterocycles in Modern Chemistry

Phosphorus-containing heterocycles (PHs) represent a significant and dynamic class of organophosphorus compounds that merge the distinct properties of a phosphorus atom with a heterocyclic scaffold. researchgate.netbohrium.com This combination gives rise to molecules with unique electronic and coordinative capabilities, housed within a structurally rigid framework. researchgate.net As a result, these compounds have found extensive applications across various scientific disciplines.

In modern chemistry, phosphorus heterocycles are crucial in drug development, agrochemistry, and materials science. researchgate.netbohrium.commdpi.com They are widely employed as specialized ligands for transition metal complexes in homogeneous catalysis, influencing the efficiency and selectivity of chemical reactions. researchgate.netbohrium.com The synthesis of these valuable compounds typically follows two main strategies: the direct phosphorylation of a pre-existing heterocyclic ring or the construction of the heterocyclic core using organophosphorus building blocks. researchgate.netbohrium.commdpi.com Specifically, pentavalent phosphorus-substituted heterocycles are noted for their use in creating advanced dyes and polymers and for their function as Lewis acids in various chemical transformations. mdpi.com

Overview of 2-(Diphenylphosphoryl)-1H-pyrrole within Heterocyclic Phosphorus Chemistry

Within the diverse family of phosphorus-containing heterocycles, this compound is a notable example that features a pyrrole ring functionalized with a diphenylphosphoryl group at the C-2 position. This substitution imparts specific chemical properties to the pyrrole core, influencing its reactivity and potential applications.

The synthesis of this compound and its derivatives can be accomplished through several synthetic routes. One established method involves the reaction of 2H-azirinylphosphine oxides with enolates derived from sources like acetyl acetates. acs.org Another efficient strategy is the direct oxidative phosphorylation of the pyrrole ring. dntb.gov.uaacs.org The structural characterization of these compounds is routinely performed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgmdpi.comacs.org The fundamental properties of this compound are documented in chemical databases.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H14NOP | nih.gov |

| CAS Number | 62754-68-1 | nih.gov |

| Synonyms | Diphenyl(1H-pyrrol-2-yl)phosphine oxide, SCHEMBL7406545, DTXSID80720092 | nih.gov |

The study of this compound and related structures contributes to the expanding field of heterocyclic phosphorus chemistry, offering potential for the development of new reagents, catalysts, and functional materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62754-68-1 |

|---|---|

Molecular Formula |

C16H14NOP |

Molecular Weight |

267.26 g/mol |

IUPAC Name |

2-diphenylphosphoryl-1H-pyrrole |

InChI |

InChI=1S/C16H14NOP/c18-19(16-12-7-13-17-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H |

InChI Key |

ZHBBKBOJRLJYMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CN3 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Diphenylphosphoryl 1h Pyrrole and Its Derivatives

Direct Phosphorylation Approaches

Direct phosphorylation represents a straightforward strategy for synthesizing 2-(diphenylphosphoryl)-1H-pyrrole. This approach involves the reaction of a pyrrole (B145914) substrate with a suitable phosphorus-containing reagent. One of the main strategies for creating phosphorus-substituted heterocycles is the direct phosphorylation of the heterocycle itself. researchgate.net

Methods for synthesizing five-membered heterocycles with a single heteroatom, such as pyrroles, have included direct phosphorylation. bohrium.com A photooxidation method, which uses O2 from the air as an oxidant, has been reported for the efficient conversion of phosphines to their corresponding phosphine (B1218219) oxides under mild conditions. dntb.gov.ua More specifically, palladium-catalyzed direct C-H phosphorylation has emerged as a powerful tool. For instance, the direct phosphorylation of related heterocyclic systems like benzothiazoles and thiazoles with diarylphosphine oxides has been successfully demonstrated. dntb.gov.ua Similarly, a Brønsted acid-catalyzed regiodivergent phosphorylation of 2-indolylmethanols with diarylphosphine oxides provides access to phosphorylated indole (B1671886) derivatives, showcasing the potential for direct C-P bond formation on electron-rich heterocycles. dntb.gov.ua

Furthermore, direct reductive functionalization of carbonyl compounds using diphenylphosphine (B32561) oxide has been developed as a versatile strategy. nih.gov This method allows for the transformation of C=O bonds into C-element single bonds, including C-P bonds, which could be conceptually applied to pyrrole precursors bearing carbonyl functionalities. nih.gov A review covering the synthesis of phosphoryl-substituted five-membered heterocycles from 2010 to 2021 explicitly includes a section on the phosphorylation of pyrroles, indicating this is a recognized and utilized synthetic route. chim.it

Heterocyclization Strategies Involving Organophosphorus Synthons

An alternative and often more flexible approach involves the construction of the pyrrole ring using precursors that already contain the diphenylphosphoryl moiety. This strategy allows for the synthesis of a wide array of substituted and functionalized pyrroles. These methods often involve cyclization reactions where the organophosphorus synthon is a key component. researchgate.net

Phosphorus-containing alkynes (P-alkynes) are highly valuable synthons for building heterocyclic systems. bohrium.com Their synthetic potential has been extensively reviewed, highlighting their role in constructing pyrroles among other heterocycles. researchgate.netbohrium.com The general strategy involves the reaction of a P-alkyne with other components that provide the remaining atoms for the pyrrole ring.

For example, a titanium-catalyzed [2+2+1] multicomponent reaction has been developed for pyrrole synthesis. nih.gov While the initial studies focused on silyl-, boryl-, and stannyl-substituted alkynes, the principle demonstrates how a functionalized alkyne can be selectively incorporated to form a substituted pyrrole. nih.gov The reaction proceeds through an azatitanacyclobutene intermediate, and the heteroatom-substituted alkyne couples with high chemo- and regioselectivity. nih.gov This methodology could be extended to phosphorus-substituted alkynes to directly generate 2-phosphorylated pyrroles.

The reaction between isonitriles and alkynes is a powerful method for synthesizing pyrroles. researchgate.netbohrium.com When one of the reactants contains a phosphoryl group, this reaction can directly lead to phosphorylated pyrroles. A notable example is the silver-catalyzed cyclization of alkynes with isonitriles, which produces pyrroles, particularly when the isonitrile bears an electron-withdrawing group. wikipedia.org

A key reaction in this category is the Barton-Zard pyrrole synthesis. A study by He et al. demonstrated that nitroolefins can react with phosphorylated α-isocyano substrates under silver oxide catalysis to produce pyrroles. chim.it This approach was successfully used to synthesize 3-(naphthalen-1-yl)pyrrolyl-3-phosphonates, showcasing the direct incorporation of a phosphonate (B1237965) group into the pyrrole ring during its formation. chim.it

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, offering significant advantages in terms of atom economy and operational simplicity. rsc.orgresearchgate.net Several MCRs have been developed for the synthesis of functionalized pyrroles, including those bearing a diphenylphosphoryl group.

One such reaction involves the combination of aromatic amines, aldehydes, and pyruvate (B1213749) derivatives, catalyzed by a Brönsted acid, to yield 3-amino 3-pyrrolin-2-ones. mdpi.com By incorporating a phosphorus-containing reactant, this method can be adapted to produce phosphorylated pyrrolinones. For example, the synthesis of ethyl (R)-2-((R)-3-(diphenylphosphoryl)-5-oxo-1-(p-tolyl)-4-(p-tolylamino)-2,5-dihydro-1H-pyrrol-2-yl)-2-hydroxyacetate has been reported through such a multicomponent approach. mdpi.com Another strategy involves a three-component reaction of heterocyclic ketene (B1206846) aminals, phosphine oxides, and 3-formylchromones, which yields highly functionalized 2-(diarylphosphoryl)-1,2-dihydropyridine derivatives, demonstrating the utility of phosphine oxides as components in MCRs. preprints.org The use of ZnO nanoparticles as a catalyst in a one-pot reaction of aromatic aldehydes, 1,3-dicarbonyl compounds, an amine, and nitromethane (B149229) also provides an efficient route to highly substituted pyrroles. researchgate.net

Allenes bearing a diphenylphosphoryl group are versatile precursors for the synthesis of phosphorylated pyrroles. The thermal conversion of 1-dialkylamino-3-(diphenylphosphoryl)allenes leads to the formation of [a]-annulated 3,5-diarylpyrroles. nih.govacs.org This transformation proceeds through a conjugated azomethine ylide intermediate, which undergoes a 1,5-electrocyclization. nih.govacs.org It was observed that replacing a diphenylphosphanyl group with a diphenylphosphoryl group significantly shifts the reaction's periselectivity in favor of the 1,5-cyclization, resulting in the exclusive formation of pyrroles in improved yields. nih.govacs.org This method can be performed as a one-pot procedure starting from enaminoketones, providing a convenient route to these complex pyrrole derivatives. researchgate.net

The reactivity of these phosphorus-containing allenes is further highlighted by their participation in Diels-Alder reactions. Diphenyl(1,2-propadienyl)phosphane oxide, an allene (B1206475) bearing a diphenylphosphoryl group, was found to react with cyclopentadiene (B3395910) to yield the corresponding cycloaddition product, demonstrating its utility as a building block in cycloaddition chemistry. researchgate.net

Derivatization and Functionalization of the Pyrrole Ring

Once the this compound core is synthesized, it can be further modified to introduce additional functional groups. The electron-rich nature of the pyrrole ring makes it amenable to various functionalization reactions. nih.gov

Functionalization can occur at the nitrogen atom or at the carbon atoms of the ring. For instance, N-alkyne-substituted pyrrole esters can be synthesized and subsequently cyclized to form fused heterocyclic systems like pyrrolopyrazinones. beilstein-journals.org The pyrrole nitrogen can be functionalized via coupling reactions with alkynyl bromides using copper sulfate (B86663) and 1,10-phenanthroline (B135089) as a catalytic system. beilstein-journals.org

Chemoselective functionalization of the pyrrole ring is also possible. A notable example is the "pyrrole dance," an anionic Fries rearrangement of N-acylpyrroles. rsc.org Depending on the choice of base, either a rearrangement occurs to yield 2-aroylpyrroles, or a reaction with a pronucleophile like toluene (B28343) can be achieved. rsc.org Using lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) promotes the rearrangement to form 2-aroylpyrroles, a reaction that proceeds through an intermolecular mechanism. rsc.org

The table below summarizes the conditions for the base-induced pyrrole dance of N-benzoyl-1H-pyrrole.

| Entry | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | LiN(SiMe3)2 (1) | 100 | 3 | Trace |

| 2 | LiN(SiMe3)2 (2) | 100 | 3 | 55 |

| 3 | LiN(SiMe3)2 (3) | 60 | 3 | 46 |

| 4 | LiN(SiMe3)2 (3) | 100 | 3 | 81 |

| 5 | LiN(SiMe3)2 (3) | 120 | 3 | 53 |

| Data sourced from a study on the chemoselective functionalization of N-acylpyrroles. rsc.org |

Furthermore, the synthesis of derivatives such as 3,4-disubstituted pyrroline (B1223166) nitroxides containing a diphenylphosphine oxide substituent has been reported, starting from precursors like 3,4-dibromopyrroline nitroxide. thieme-connect.com This demonstrates that the core pyrrole or pyrroline structure can be built upon to create complex, polyfunctional molecules with specific properties, such as spin labels for biological studies. thieme-connect.com

Electrophilic Substitution Pathways

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. Generally, electrophilic substitution on pyrrole occurs preferentially at the C2 or C5 positions due to the superior stabilization of the resulting cationic intermediate (arenium ion) through resonance. onlineorganicchemistrytutor.comquora.com The nitrogen atom's lone pair of electrons participates in the aromatic sextet and can effectively delocalize the positive charge that develops during the attack at these positions. quora.com

The presence of a diphenylphosphoryl group at the C2 position, however, significantly influences the reactivity of the pyrrole ring. The phosphoryl group is strongly electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution reactions compared to unsubstituted pyrrole. This deactivation can make electrophilic functionalization challenging and may require harsher reaction conditions.

Common electrophilic substitution reactions for pyrroles include halogenation, nitration, and acylation (e.g., Vilsmeier-Haack reaction). wikipedia.orgchemistrysteps.comksu.edu.sa For this compound, electrophilic attack would be expected to occur at the C5 position, which is the most activated remaining position. However, specific literature detailing these electrophilic substitution reactions on the parent this compound is scarce, likely due to the deactivating nature of the phosphoryl group.

One relevant electrophilic formylation method is the Vilsmeier-Haack reaction, which typically employs a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.comthieme-connect.deijpcbs.com This reaction is effective for electron-rich aromatic and heterocyclic compounds. chemistrysteps.comthieme-connect.de While not specifically documented for this compound, it is a plausible pathway for introducing a formyl group at the C5 position.

Introduction of Additional Substituents via Specific Reactions

The functionalization of the this compound core can be achieved through various synthetic strategies, often involving the construction of the pyrrole or pyrroline ring from acyclic precursors already bearing the desired substituents. These methods provide access to a range of substituted derivatives that might be difficult to obtain through direct electrophilic substitution on the pre-formed pyrrole ring.

One approach involves the reaction of 2H-azirinylphosphine oxides with enolates derived from acetylacetates. This method provides a selective synthesis of highly substituted 1H-pyrrole-2-phosphine oxides. wikipedia.org For instance, the reaction of a 2H-azirinylphosphine oxide with the enolate of a β-keto ester can lead to the formation of a multifunctional pyrrole derivative.

Another versatile method for constructing substituted pyrroline derivatives containing a diphenylphosphoryl group starts from 3,4-disubstituted pyrroline nitroxides. For example, (methyl 4-(diphenylphosphoryl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylate-1-yl)oxydanyl can be synthesized and subsequently converted into various functionalized derivatives. organic-chemistry.orgthieme-connect.com This key intermediate can be transformed into amino- and thiol-specific spin labels. organic-chemistry.orgthieme-connect.com

The synthesis of these complex derivatives often involves multi-step sequences. For example, a 3,4-dibromopyrroline nitroxide can be used as a starting material. The nitroxide is first protected, followed by a bromine-lithium exchange and subsequent reaction with chlorodiphenylphosphine (B86185) to introduce the diphenylphosphinyl group. Further functionalization, such as the introduction of a carboxylate group, can be achieved through another lithiation and reaction with an appropriate electrophile like methyl chloroformate. The final steps involve deprotection and oxidation to yield the desired diphenylphosphoryl pyrroline nitroxide. thieme-connect.com

A selection of synthesized derivatives is presented in the table below:

| Compound Name | Molecular Formula | Starting Material | Reference |

| Methyl 5-diphenylphosphoryl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C₂₀H₂₀NO₃P | 2H-Azirinylphosphine oxide and methyl acetoacetate | nih.gov |

| Ethyl 5-diphenylphosphoryl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C₂₁H₂₂NO₃P | 2H-Azirinylphosphine oxide and ethyl acetoacetate | nih.gov |

| Methyl 5-diphenylphosphoryl-4-ethyl-2-methyl-1H-pyrrole-3-carboxylate | C₂₁H₂₂NO₃P | 2H-Azirinylphosphine oxide and methyl 2-ethylacetoacetate | nih.gov |

| (Methyl 4-(diphenylphosphoryl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylate-1-yl)oxydanyl | C₂₄H₂₈NO₄P | 3,4-Dibromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxydanyl | organic-chemistry.orgthieme-connect.com |

| (3-Carboxy-4-(diphenylphosphoryl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)oxydanyl | C₂₃H₂₆NO₄P | (Methyl 4-(diphenylphosphoryl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylate-1-yl)oxydanyl | organic-chemistry.org |

Synthesis of Pyrroline Nitroxide Derivatives Containing Diphenylphosphoryl Groups

A significant area of research has been the synthesis of pyrroline nitroxide derivatives that incorporate a diphenylphosphoryl group. These molecules are of interest as spin labels for biological studies. The synthesis of these compounds often begins with functionalized pyrroline nitroxides, which are then elaborated to include the diphenylphosphoryl moiety.

A key strategy involves the lithiation of a protected pyrroline nitroxide followed by quenching with chlorodiphenylphosphine. For example, an O-methyl protected 3-iodo-pyrroline nitroxide can undergo lithium-halogen exchange, and the resulting organolithium species can react with chlorodiphenylphosphine. Subsequent deprotection and oxidation of the phosphine to the phosphine oxide yield the desired (1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)diphenylphosphine oxide.

Another approach utilizes 3,4-dibromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxydanyl as a precursor. organic-chemistry.orgthieme-connect.com The synthetic sequence involves:

Protection of the nitroxide functionality, for instance, as an O-methyl ether.

Selective bromine-lithium exchange at one of the bromine-bearing carbons using a strong base like hexyllithium.

Reaction of the resulting lithiated intermediate with chlorodiphenylphosphane to introduce the diphenylphosphinyl group.

A second bromine-lithium exchange at the remaining brominated carbon, followed by reaction with an electrophile such as methyl chloroformate to install a carboxylate group.

Oxidation of the phosphane to a phosphine oxide and deprotection of the nitroxide to restore the radical, often achieved in a single step using an oxidizing agent like m-chloroperbenzoic acid. thieme-connect.com

This methodology allows for the creation of bifunctional pyrroline nitroxides with a diphenylphosphoryl group at one position and another functional group, such as a carboxylate, at an adjacent position. These derivatives can then be further modified, for example, by converting the carboxylic acid into an amide or an ester for specific labeling applications. organic-chemistry.orgthieme-connect.com

The table below lists some of the key pyrroline nitroxide derivatives containing a diphenylphosphoryl group.

| Compound Name | Molecular Formula | Precursor | Reference |

| (Methyl 4-(diphenylphosphoryl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylate-1-yl)oxydanyl | C₂₄H₂₈NO₄P | 3,4-Dibromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxydanyl | organic-chemistry.orgthieme-connect.com |

| (3-Carboxy-4-(diphenylphosphoryl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)oxydanyl | C₂₃H₂₆NO₄P | (Methyl 4-(diphenylphosphoryl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylate-1-yl)oxydanyl | organic-chemistry.org |

| (1-Oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)diphenylphosphine oxide | C₂₀H₂₃NO₂P | Protected 3-iodo-pyrroline nitroxide |

Chemical Reactivity and Mechanistic Investigations of 2 Diphenylphosphoryl 1h Pyrrole

Influence of the Diphenylphosphoryl Group on Pyrrole (B145914) Reactivity

Pyrrole is an electron-rich aromatic heterocycle, a characteristic stemming from the participation of the nitrogen lone pair in the 6π-electron system. numberanalytics.compharmaguideline.com This electron richness typically directs its reactivity towards electrophilic substitution. However, the attachment of a strongly electron-withdrawing diphenylphosphoryl (–P(O)Ph₂) group at the 2-position significantly modifies this intrinsic reactivity. The phosphoryl group deactivates the pyrrole ring towards electrophilic attack by reducing the electron density of the π-system.

Conversely, this electronic perturbation enhances the acidity of the N-H proton and can influence the regioselectivity and periselectivity of certain reactions. A notable example is in the thermal transformations of allene (B1206475) derivatives. Research has shown that replacing a diphenylphosphanyl (–PPh₂) substituent with a diphenylphosphoryl (–P(O)Ph₂) group on a 1-dialkylamino-allene system decisively shifts the periselectivity of the reaction. acs.org While the phosphanyl-substituted allene leads to a mixture of products from 1,5- and 1,7-electrocyclizations, the phosphoryl-substituted analogue undergoes a highly selective 1,5-cyclization to exclusively form pyrrole derivatives. acs.org This demonstrates the powerful directing effect of the diphenylphosphoryl group, favoring specific cyclization pathways over others.

Ring Transformations and Cyclization Reactions

The unique electronic properties imparted by the diphenylphosphoryl group make 2-(diphenylphosphoryl)-1H-pyrrole and its precursors valuable substrates in the synthesis of complex heterocyclic systems through cyclization and annulation reactions.

The diphenylphosphoryl group is instrumental in directing intramolecular cyclization reactions. As mentioned, its presence on an allene precursor ensures the selective formation of a pyrrole ring via a 1,5-electrocyclization of a conjugated azomethine ylide intermediate. acs.org This reaction can be performed as a one-pot procedure, offering a convenient route to [a]-annulated 3,5-diarylpyrroles. acs.org

While not demonstrated directly starting from this compound, analogous systems suggest potential intramolecular pathways. For instance, secondary phosphine (B1218219) oxides bearing biphenyl (B1667301) groups undergo palladium-catalyzed intramolecular dehydrogenative C-H/P-H cyclization to yield dibenzophosphole oxides. acs.org This suggests that under appropriate catalytic conditions, the pyrrole ring of this compound could potentially undergo intramolecular C-H activation and cyclization with one of the phenyl rings on the phosphorus atom to form more complex, fused polycyclic systems.

| Starting Material | Reaction Type | Key Reagent/Condition | Product | Reference |

|---|---|---|---|---|

| 1-Dialkylamino-3-(diphenylphosphoryl)allene | 1,5-Electrocyclization | Thermal | [a]-Annulated 3,5-diaryl-2-(diphenylphosphoryl)pyrrole | acs.org |

| Biphenyl-2-yl(phenyl)phosphine oxide | Dehydrogenative C-H/P-H Cyclization | Pd(OAc)₂ | Phenyldibenzophosphole oxide | acs.org |

Annulation reactions, which involve the formation of a new ring onto an existing structure, are a cornerstone of heterocyclic synthesis. The synthesis of substituted pyrrole-2-phosphine oxides can be achieved via a [3+2] annulation between 2H-azirines bearing a phosphine oxide group and enolates. acs.orgresearchgate.net This method constructs the functionalized pyrrole ring system in a selective manner. acs.org Another efficient route involves the [3+2] cycloaddition of phosphonate (B1237965) azomethine ylides with ynones to build the 1H-pyrrol-2-ylphosphonate skeleton. researchgate.net While these methods build the target molecule rather than using it as a starting material, they underscore the compatibility of the diphenylphosphoryl moiety with powerful ring-forming annulation strategies.

Nucleophilic and Electrophilic Activation

The diphenylphosphoryl group serves as a powerful tool for modulating the nucleophilic and electrophilic character of the pyrrole system.

Electrophilic Activation: The electron-withdrawing nature of the –P(O)Ph₂ group deactivates the pyrrole ring towards electrophiles. numberanalytics.com Reactions that typically proceed readily with unsubstituted pyrrole, such as nitration or acylation, would require harsher conditions. numberanalytics.com

Nucleophilic Activation: The deactivation of the ring towards electrophiles is accompanied by an activation towards nucleophiles, although such reactions are generally less common for pyrroles. numberanalytics.com More significantly, the electron-withdrawing effect increases the acidity of the N-H proton (pKa ≈ 17 for unsubstituted pyrrole). numberanalytics.com Deprotonation with a suitable base generates the corresponding pyrrolate anion. This anion is a potent nucleophile, capable of reacting with a wide range of electrophiles, thereby providing a key pathway for functionalization at the nitrogen atom.

Catalyst-Free Addition Reactions Involving the Diphenylphosphoryl Moiety

The phosphorus center and its associated oxygen atom can participate directly in reactions. Notably, diphenylphosphine (B32561) oxide is known to undergo catalyst-free addition to polarized triple bonds, such as those in acetylenic amino ketones. researchgate.net This reaction proceeds chemo-, regio-, and stereoselectively to afford Z-3-diphenylphosphoryl-alkenones. researchgate.net

This inherent reactivity suggests that the diphenylphosphoryl group in this compound could engage in similar catalyst-free transformations. It could act as a nucleophile (via the P=O oxygen) or participate in multicomponent reactions under mild, catalyst-free conditions. For example, catalyst-free multicomponent reactions involving diphenyl phosphoryl chloride have been used to generate bisphosphoramidates, highlighting the utility of the phosphoryl moiety in constructing complex molecules without the need for a metallic catalyst. nih.govfrontiersin.org

Ligand Redistribution Phenomena in Derived Complexes

The pyrrole nitrogen and the phosphoryl oxygen of this compound, or the phosphorus atom in its reduced phosphine analogue, 2-(diphenylphosphino)-1H-pyrrole, provide multiple donor sites for coordination to metal centers. This can lead to complex coordination behavior, including ligand redistribution and rearrangement.

For instance, the reaction of the closely related ligand 2-(diphenylphosphinomethyl)pyrrole with titanium(IV) chloride (TiCl₄) does not yield the expected simple chelate. Instead, a rearranged neutral ligand is formed where the acidic N-H proton migrates to a carbon atom on the pyrrole ring, resulting in a partially unsaturated ring system that coordinates to the titanium center. nih.gov

Similarly, the coordination of 2,5-bis(diphenylphosphinomethyl)pyrrole, a PNP pincer ligand, to palladium(II) demonstrates a dependence on reaction conditions that dictates the final complex structure. In the presence of a base like triethylamine, a mononuclear, deprotonated pincer complex is formed. nih.gov However, in the absence of a base, a dinuclear complex featuring two bridging phosphine ligands is obtained. nih.gov These transformations showcase the flexible and sometimes unexpected coordination chemistry of these P,N-ligand systems.

| Ligand | Metal Precursor | Conditions | Product Complex | Observed Phenomenon | Reference |

|---|---|---|---|---|---|

| 2-(Diphenylphosphinomethyl)pyrrole | TiCl₄ | THF | [TiCl₄(C₁₇H₁₆NP)] | Ligand rearrangement (N-H proton migration) | nih.gov |

| 2,5-Bis(diphenylphosphinomethyl)pyrrole | [PdCl₂(PhCN)₂] | Et₃N (base) | [PdCl{C₄H₂N-2,5-(CH₂PPh₂)₂-κ³PNP}] | Mononuclear pincer complex formation | nih.gov |

| 2,5-Bis(diphenylphosphinomethyl)pyrrole | [PdCl₂(PhCN)₂] | No base | [Pd₂Cl₄{μ-C₄H₃N-2,5-(CH₂PPh₂)₂-κ²PP}₂] | Dinuclear bridged complex formation | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(Diphenylphosphoryl)-1H-pyrrole, providing detailed information about the connectivity and chemical environment of its constituent atoms.

Proton (¹H) and Carbon (¹³C) Chemical Shift Analysis and Coupling Constants

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra offer fundamental insights into the molecular framework. In a typical ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃), the protons of the diphenylphosphoryl group appear as multiplets in the aromatic region, generally between δ 7.45 and 7.78 ppm. The pyrrole (B145914) protons also resonate in specific regions, with their chemical shifts and coupling patterns providing information about their relative positions. rsc.org

The ¹³C NMR spectrum, often recorded with proton decoupling, reveals the chemical environment of each carbon atom. The carbon atoms of the phenyl rings exhibit distinct signals, with those directly bonded to the phosphorus atom showing characteristic splitting due to C-P coupling. For instance, the ipso-carbon of the phenyl rings directly attached to phosphorus shows a large coupling constant (JP–C). rsc.orgrsc.org The carbons of the pyrrole ring also have characteristic chemical shifts that are influenced by the electron-withdrawing nature of the diphenylphosphoryl group. rsc.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound and related structures in CDCl₃.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 7.78–7.72 | m | 4H (Phenyl) |

| ¹H | 7.55–7.51 | m | 2H (Phenyl) |

| ¹H | 7.49–7.45 | m | 4H (Phenyl) |

| ¹H | 5.86–5.76 | m | 1H (Pyrrole) |

| ¹H | 5.13 | m | 2H (Pyrrole) |

| ¹³C | 132.4 | d, JP–C = 98.0 | Phenyl (ipso-C) |

| ¹³C | 131.7 | d, JP–C = 3.0 | Phenyl |

| ¹³C | 130.9 | d, JP–C = 9.0 | Phenyl |

| ¹³C | 128.5 | d, JP–C = 12.0 | Phenyl |

| ¹³C | 127.0 | d, JP–C = 9.0 | Pyrrole |

| ¹³C | 120.9 | d, JP–C = 11.0 | Pyrrole |

Note: The data presented is a representative example and may vary slightly depending on the specific experimental conditions. Data sourced from reference rsc.org.

Phosphorus (³¹P) NMR for Phosphorus Environment Characterization

Phosphorus-31 (³¹P) NMR spectroscopy is a highly sensitive and direct method for probing the chemical environment of the phosphorus atom. huji.ac.il For this compound, the ³¹P NMR spectrum typically shows a single resonance, indicating the presence of one type of phosphorus environment. In CDCl₃, the chemical shift is observed around δ 29.6 ppm. rsc.org This chemical shift value is characteristic of a pentavalent phosphorus atom in a phosphine (B1218219) oxide moiety. nih.gov Variations in this chemical shift can occur upon coordination to a metal center or with changes in the substitution pattern on the pyrrole ring, providing valuable information about electronic and structural changes around the phosphorus atom. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton and carbon signals and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds. It is used to identify which protons are adjacent to each other, helping to trace out the spin systems within the pyrrole and phenyl rings. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. It provides a direct link between a proton and the carbon it is bonded to, greatly simplifying the assignment of the carbon spectrum. nih.govmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. nih.govmdpi.com This is particularly useful for identifying quaternary carbons and for establishing the connectivity between the diphenylphosphoryl group and the pyrrole ring. For example, correlations would be expected between the pyrrole protons and the ipso-carbon of the phenyl rings.

While specific 2D NMR studies on the parent this compound are not extensively detailed in the provided search results, the application of these techniques is a standard and crucial part of the structural characterization of such molecules and their derivatives. mdpi.combeilstein-journals.orgmdpi.com

Paramagnetic NMR Studies in Metal Complexes

When this compound acts as a ligand to form complexes with paramagnetic metal ions, the NMR spectra of the resulting complexes can provide significant insights into the electronic structure and magnetic properties of the metal center. bohrium.com The presence of an unpaired electron on the metal causes large shifts in the NMR signals of the ligand protons, known as paramagnetic shifts. researchgate.netiastate.edu The magnitude and direction of these shifts are dependent on the distance of the protons from the metal center and the nature of the magnetic anisotropy of the complex.

While specific paramagnetic NMR studies on complexes of the parent this compound were not found, research on related phosphine oxide and pyrrole-containing ligands demonstrates the utility of this technique. researchgate.netiastate.edu For instance, in paramagnetic ruthenium(III) complexes, the NMR signals can be broadened to the point of being unobservable. bohrium.com In other cases, such as with certain Ti(II) complexes, the signals remain relatively sharp and can be used to determine the metal-ligand stoichiometry. iastate.edu The analysis of these paramagnetic shifts can provide information on spin delocalization mechanisms and the geometry of the metal coordination sphere.

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Intermolecular Interactions

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and for studying intermolecular interactions. The FTIR spectrum displays characteristic absorption bands corresponding to the vibrational modes of the molecule.

Key vibrational bands include:

N-H Stretch: The stretching vibration of the N-H bond in the pyrrole ring typically appears in the region of 3000-3600 cm⁻¹. The exact position and shape of this band can be indicative of hydrogen bonding interactions. researchgate.net

P=O Stretch: The phosphoryl group (P=O) exhibits a strong absorption band, which is characteristic of phosphine oxides.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds in the phenyl rings are observed above 3000 cm⁻¹.

C=C and C-N Stretching: Vibrations associated with the pyrrole and phenyl rings appear in the fingerprint region (below 1600 cm⁻¹).

The positions of these bands can be sensitive to the molecule's environment, making FTIR a useful technique for studying how this compound interacts with other molecules or surfaces.

Ultraviolet-Visible (UV-Vis) Absorption and Luminescence Spectroscopy

Ultraviolet-visible (UV-Vis) absorption and luminescence spectroscopy provide information about the electronic transitions within the this compound molecule.

The UV-Vis absorption spectrum arises from the promotion of electrons from lower energy molecular orbitals to higher energy ones upon absorption of light. The spectrum is expected to show absorptions characteristic of the phenyl and pyrrole chromophores. For related N-(diphenylphosphoryl) substituted compounds, absorption bands are observed in the UV region. researchgate.net

Luminescence spectroscopy, including fluorescence and phosphorescence, involves the emission of light from an excited electronic state. The emission properties of this compound and its metal complexes are of interest for potential applications in materials science. For example, related lanthanide complexes with N-(diphenylphosphoryl) ligands exhibit strong metal-centered emission, indicating efficient energy transfer from the ligand to the metal ion. researchgate.net Similarly, iridium(III) complexes with related ligands can also show luminescence. mdpi.com The study of the absorption and emission properties is crucial for understanding the photophysical behavior of this compound and its potential as a component in light-emitting materials or as a sensitizer (B1316253) in photochemical reactions.

Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of pyrrole-based chromophores is influenced by the nature and substitution pattern of the constituent rings. For pyrrole itself, absorption bands are typically observed in the ultraviolet region, corresponding to π-π* transitions. researchgate.net The introduction of a diphenylphosphoryl group at the 2-position of the pyrrole ring is expected to significantly modulate these electronic transitions.

The diphenylphosphoryl moiety acts as an electron-accepting unit, which, in conjunction with the electron-rich pyrrole ring, can lead to intramolecular charge-transfer (ICT) character in the electronic transitions. mdpi.com This is a common feature in donor-acceptor molecules. The absorption spectra of related phosphole P-oxides, which also feature a phosphorus-based acceptor, show that the phosphorus center can effectively lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), influencing the absorption maxima. mdpi.com

While specific absorption maxima for this compound are not extensively documented in the reviewed literature, analogous compounds provide insight. For instance, chalcone-based chromophores functionalized with phosphine oxides exhibit absorption maxima that are sensitive to the electronic nature of the substituents and the extent of the π-conjugated system. uef.fi In many organophosphorus fluorophores, the phosphine oxide group contributes to desirable photophysical properties, including strong absorption in the UV-visible region. uef.fi It is anticipated that this compound would exhibit complex absorption bands in the UV region, likely with some contributions from the phenyl rings of the phosphoryl group.

Solvatochromic Effects on Spectral Characteristics

Solvatochromism, the change in the position of absorption or emission bands with a change in solvent polarity, is a key characteristic of molecules with a significant change in dipole moment upon electronic excitation. For donor-acceptor systems like this compound, a positive solvatochromic shift (a bathochromic or red-shift in more polar solvents) is often observed in the emission spectrum, indicative of a more polar excited state.

Studies on related pyrrole-phosphine oxide systems have demonstrated noticeable solvatochromic effects. For example, ladder-type π-conjugated compounds containing a phosphole P-oxide and a pyrrole ring exhibit a substantial red-shift in their photoluminescence spectra with increasing solvent polarity. mdpi.com This is attributed to the stabilization of the polar excited state by the polar solvent molecules. A similar phenomenon has been observed in other phosphine oxide-containing fluorophores, where the polarity of the medium influences the energy of the charge-transfer state. uef.fi

In the case of this compound, the presence of the polar P=O bond and the N-H group of the pyrrole ring, which can act as a hydrogen bond donor, suggests that its spectral properties will be sensitive to the solvent environment. While a detailed solvatochromic study on this specific compound is not available in the literature reviewed, it is reasonable to predict that it would display positive solvatochromism in its fluorescence spectrum, with the emission maximum shifting to longer wavelengths in more polar solvents. The absorption spectrum is generally less sensitive to solvent polarity than the emission spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement.

For this compound, the molecular formula is C₁₆H₁₄NOP. The exact mass of this compound has been calculated to be 267.081301068 Da. nih.gov Experimental determination of the molecular ion peak by HRMS would be expected to yield a value that corresponds to this calculated exact mass within a very narrow margin of error (typically in the parts per million range), thus confirming the molecular formula. HRMS data for closely related compounds, such as substituted pyrrolo[2,3-d]pyrimidine derivatives with a diphenylphosphoryl group, have been successfully used to confirm their complex molecular structures. acs.org

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₄NOP | nih.gov |

| Calculated Exact Mass | 267.081301068 Da | nih.gov |

Single-Crystal X-ray Diffraction for Solid-State Structure and Packing Analysis

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the reviewed literature, analysis of closely related structures provides a strong basis for understanding its expected solid-state conformation and packing.

Determination of Bond Lengths, Angles, and Dihedral Angles

The molecular structure of this compound will be defined by the covalent bond lengths and angles between its constituent atoms. Based on data from similar structures, the following can be anticipated:

P=O Bond: The phosphoryl group will feature a P=O double bond with a length characteristic of phosphine oxides.

P-C Bonds: The phosphorus atom will be bonded to two phenyl rings and the pyrrole ring. The P-C bond lengths are expected to be in the typical range for such linkages. For example, in a related 1,2,5-trimethylpyrrolyl phosphine, the P-C(pyrrole) bond length is approximately 1.797 Å, while the P-C(phenyl) bond lengths are around 1.837 Å and 1.825 Å. acs.org

Pyrrole Ring: The geometry of the pyrrole ring will likely be largely planar, with bond lengths and angles consistent with its aromatic character.

Dihedral Angles: The relative orientations of the two phenyl rings and the pyrrole ring around the phosphorus atom will be described by dihedral angles. These angles will be influenced by steric hindrance between the bulky groups.

Table 2: Expected Bond Parameters for this compound based on Analogous Structures

| Bond/Angle | Expected Value | Basis of Estimation |

| P-C(pyrrole) | ~1.80 Å | Data from related pyrrolyl phosphines acs.org |

| P-C(phenyl) | ~1.83 Å | Data from related pyrrolyl phosphines acs.org |

| C-P-C Angle | ~100-106° | Data from related pyrrolyl phosphines acs.org |

Analysis of Intermolecular Interactions in the Crystalline State

The packing of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For this compound, several types of intermolecular interactions are expected to play a crucial role in the solid-state architecture.

Hydrogen Bonding: The N-H group of the pyrrole ring is a hydrogen bond donor, and the oxygen atom of the phosphoryl group is a strong hydrogen bond acceptor. Therefore, it is highly probable that strong N-H···O=P hydrogen bonds will be a dominant feature in the crystal packing, likely forming chains or dimeric motifs. mdpi.com

C-H···π Interactions: Interactions between the C-H bonds and the π-systems of the aromatic rings are also expected to be present, further stabilizing the crystal lattice. rsc.orgscirp.org

The interplay of these various intermolecular forces will ultimately determine the supramolecular assembly and the macroscopic properties of the crystalline material. The analysis of crystal packing in related phosphorylporphyrins has shown the critical role of weak interactions like C-H···O and C-H···π in dictating the final crystal organization. rsc.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the ground state electronic properties of organic and organophosphorus compounds like 2-(Diphenylphosphoryl)-1H-pyrrole.

Optimization of Molecular Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation by considering the rotational freedom around the P-C and C-N bonds. The diphenylphosphoryl group and the pyrrole (B145914) ring can adopt various orientations relative to each other.

Computational studies would typically explore the potential energy surface by systematically rotating the dihedral angles connecting the pyrrole and the diphenylphosphoryl fragments. The results of such a conformational analysis would likely reveal a non-planar arrangement to be the most stable, minimizing steric hindrance between the bulky phenyl groups and the pyrrole ring. The key optimized geometrical parameters, including bond lengths and angles, provide a foundational understanding of the molecule's structure.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated) (Note: These are representative values based on DFT calculations of similar structures and may vary with the level of theory and basis set used.)

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| P=O | 1.48 - 1.50 | - |

| P-C(pyrrole) | 1.78 - 1.82 | - |

| P-C(phenyl) | 1.80 - 1.84 | - |

| C(pyrrole)-N | 1.37 - 1.39 | - |

| C-N-C Angle (pyrrole) | - | 108 - 110 |

| C-P-C Angle | - | 105 - 109 |

| Dihedral Angle (Pyrrole-Phosphoryl) | - | 40 - 60 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. dergipark.org.tr The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its tendency to undergo electronic excitation. nih.gov

For this compound, the HOMO is expected to be predominantly localized on the electron-rich pyrrole ring, which is a characteristic of many pyrrole-containing aromatic systems. Conversely, the LUMO is likely to be distributed over the electron-accepting diphenylphosphoryl group, particularly involving the P=O bond and the phenyl rings. This spatial separation of the frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation. The calculated HOMO-LUMO gap would provide a quantitative measure of this property. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound (Note: These are representative values and are highly dependent on the computational method.)

| Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex wavefunctions from DFT calculations into a more intuitive chemical language of Lewis structures, lone pairs, and bonds. uni-muenchen.de It provides quantitative information about electron delocalization and hyperconjugative interactions.

In this compound, NBO analysis can elucidate the nature of the bonding between the phosphorus atom and the pyrrole ring, as well as the extent of π-electron delocalization across the molecule. The analysis of donor-acceptor interactions within the NBO framework can reveal stabilizing hyperconjugative effects. For instance, it can quantify the interaction between the lone pair of the nitrogen atom in the pyrrole ring and the antibonding orbitals of adjacent C-C bonds, or interactions involving the phosphoryl group. The calculated natural population analysis (NPA) charges would show a significant positive charge on the phosphorus atom and a negative charge on the oxygen atom, reflecting the polar nature of the P=O bond. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited Electronic States and Spectroscopic Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their electronically excited states. This is essential for understanding and predicting their spectroscopic properties, such as UV-Visible absorption and emission spectra.

Prediction of Absorption and Emission Wavelengths

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Visible spectrum. For this compound, the calculations would likely predict electronic transitions in the UV region. The primary transitions would involve the promotion of an electron from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO).

By optimizing the geometry of the molecule in its first excited state, it is also possible to predict the emission wavelength, which is relevant for understanding its potential photoluminescent properties. The difference between the absorption and emission wavelengths is known as the Stokes shift.

Table 3: Predicted Spectroscopic Data for this compound from TD-DFT (Note: Representative values based on calculations of similar aromatic phosphine (B1218219) oxides.)

| Property | Predicted Value |

| Absorption Maximum (λmax) | 280 - 320 nm |

| Molar Absorptivity (ε) | High (characteristic of π-π* transitions) |

| Emission Maximum (λem) | 340 - 400 nm |

| Primary Transition Character | HOMO → LUMO (π-π*) |

Characterization of Charge Transfer Processes

TD-DFT is particularly useful for characterizing the nature of electronic transitions. For this compound, the analysis of the orbitals involved in the main electronic transitions can reveal the extent of charge transfer. Given the electron-donating nature of the pyrrole ring and the electron-withdrawing character of the diphenylphosphoryl group, it is highly probable that the lowest energy electronic transition has a significant intramolecular charge transfer (ICT) character.

This would be a ligand-to-ligand charge transfer (LLCT), where the "ligands" are the pyrrole and diphenylphosphoryl moieties. The electron density would shift from the pyrrole ring (donor) to the diphenylphosphoryl group (acceptor) upon photoexcitation. This ICT character is a key factor influencing the photophysical properties of the molecule, including the sensitivity of its emission spectrum to the polarity of the solvent (solvatochromism).

Investigation of Isomer Stability (e.g., Z/E Isomers)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the relative stabilities of different isomers. For molecules with restricted rotation, such as those containing double bonds or bulky substituents causing atropisomerism, calculations can predict the most stable conformations and the energy barriers to interconversion.

In studies of related β-hydrazonophosphine oxides, which feature a similar diphenylphosphoryl moiety, DFT calculations have been employed to assess the stability of Z and E isomers. frontiersin.org For tert-butyl 2-[2-(diphenylphosphoryl)-1-phenylethylidene]hydrazinecarboxylate, calculations at the wB97M-D4/def2-TZVP level of theory indicated that the Z-isomer is thermodynamically more stable than the E-isomer by a significant margin. frontiersin.org This stability is attributed to the formation of an intramolecular hydrogen bond between the N-H group and the phosphine oxide moiety in the Z configuration. frontiersin.org

Similarly, conformational analyses of N,N-dialkyl substituted bisphosphorylated acetamides show the existence of a complex equilibrium between several conformers. mdpi.com These are distinguished by the Z- or E-configuration of substituents around the amide bond and the syn- or anti-arrangement of the bulky diphenylphosphoryl fragments. mdpi.com Steric hindrance and intramolecular hydrogen bonding are the primary factors governing the preference for certain conformers. mdpi.com

| Compound/Isomer | Computational Method | Energy Difference (ΔG°) | Finding |

| (Z)-tert-butyl 2-[2-(diphenylphosphoryl)-1-phenylethylidene]hydrazinecarboxylate | wB97M-D4/def2-TZVP | 3.5 kcal/mol more stable than E-isomer | Z-isomer is thermodynamically favored due to intramolecular H-bonding. frontiersin.org |

| N-Alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of Diphenylphosphorylacetic Acid | B3PW91/6-311++G(df,p) | >15 kJ/mol for unlikely conformers | Exists as an equilibrium of multiple Z/E and syn/anti conformers. mdpi.com |

Mechanistic Pathway Elucidation through Computational Modeling

Solvation Effects Modeling (e.g., PCM Model) on Electronic Structure and Spectra

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvation effects. nih.govosti.gov In this model, the solute molecule is placed in a cavity within a continuous dielectric medium representing the solvent. This approach allows for the calculation of energies, optimized geometries, and electronic properties in solution. nih.gov

For various organic molecules, including those with polar functional groups like the phosphoryl and pyrrole moieties, PCM calculations predict changes in dipole moments and orbital energies as a function of the solvent's dielectric constant. osti.govacs.org Generally, for polar molecules, the total molecular dipole moment is expected to increase with solvent permittivity, as the solvent stabilizes charge separation within the molecule. osti.gov These calculations are crucial for accurately predicting spectroscopic properties (like UV-Vis absorption) in solution, as electronic transitions are sensitive to solvent polarity. acs.orgunisi.it For example, in studies of related compounds, the PCM model has been used in conjunction with Time-Dependent DFT (TD-DFT) to calculate absorption and fluorescence energies in different solvents. acs.org

Atoms in Molecules (AIM) Analysis for Bonding and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for analyzing the electron density (ρ(r)) to define chemical bonds and intermolecular interactions. wikipedia.orgias.ac.in This analysis relies on identifying critical points in the electron density topology, particularly bond critical points (BCPs), which exist between two interacting nuclei. ias.ac.in

The properties at a BCP, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. nih.gov

Covalent bonds are typically characterized by high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density.

Closed-shell interactions , such as hydrogen bonds, van der Waals forces, and ionic bonds, show low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating depletion of electron density in the internuclear region. nih.govmdpi.com

In computational studies of related phosphine chalcogenides, AIM analysis has been used to evaluate the nature of P=O and P=S bonds and to characterize non-covalent interactions like hydrogen bonds. scielo.org.mxscielo.org.mx This analysis provides quantitative data on the strength and nature of these crucial interactions that dictate molecular conformation and crystal packing. nih.govmdpi.com

| AIM Topological Parameter | Interpretation for Closed-Shell Interactions (e.g., H-bonds) |

| Electron Density (ρ(r)) at BCP | Low value indicates weak interaction. |

| Laplacian of Electron Density (∇²ρ(r)) at BCP | Positive value (∇²ρ(r) > 0) is characteristic. nih.gov |

| Total Electron Energy Density (H(r)) at BCP | Positive value indicates weak, non-covalent character. nih.gov |

Quantum Chemical Calculations of Non-Covalent Interactions

Non-covalent interactions (NCIs), such as hydrogen bonds and π-system interactions, are fundamental to supramolecular chemistry, molecular recognition, and the solid-state architecture of compounds. Quantum chemical calculations are essential for identifying and quantifying these weak interactions.

Methods like Non-Covalent Interaction (NCI) analysis, which is based on the electron density and its derivatives, are used to visualize and characterize these interactions. scielo.org.mx Computational studies on molecules structurally related to this compound have provided detailed insights into the energies of these interactions. For a similar phosphine chalcogenide, DFT calculations were used to model dimers and quantify the interaction energies of various synthons. scielo.org.mxscielo.org.mx For example, the total interaction energy for a dimer connected by C−H…O and C−H…π contacts was calculated to be -13.59 kcal/mol. scielo.org.mx By selectively modifying the computational model (e.g., replacing a phenyl ring with a methyl group), the individual contributions of different interactions could be estimated. scielo.org.mx

| Interaction Type | System Studied | Calculated Interaction Energy |

| C−H…S | Dimer of (N2C4H3)C(O)NHP(S)(C6H5)2 | -3.00 kcal/mol |

| C−H…O | Dimer of (N2C4H3)C(O)NHP(S)(C6H5)2 | -1.80 kcal/mol |

| C−H…π (per contact) | Dimer of (N2C4H3)C(O)NHP(S)(C6H5)2 | ~ -1.15 kcal/mol |

Data derived from studies on analogous phosphine chalcogenide structures. scielo.org.mx

Coordination and Organometallic Chemistry

Ligand Design Principles and Synthesis of Phosphoryl-Pyrrole Ligands

The design of phosphoryl-pyrrole ligands, such as 2-(diphenylphosphoryl)-1H-pyrrole, is predicated on the creation of molecules that can act as effective chelating agents for metal ions. The pyrrole (B145914) ring, an aromatic five-membered heterocycle containing a nitrogen atom, and the phosphoryl group (P=O) provide two potential coordination sites. The nitrogen atom of the pyrrole ring can act as a Lewis base, while the oxygen atom of the phosphoryl group is also a good electron-pair donor. This dual functionality allows these ligands to form stable chelate rings with metal centers.

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. One common method involves the reaction of a suitable pyrrole precursor with a diphenylphosphoryl-containing reagent. For instance, the reaction of secondary phosphines like diphenylphosphine (B32561) with pyrrole-2-aldehydes can yield 2-phosphorylmethyl-1H-pyrroles. nih.gov Another approach involves the nucleophilic addition of enolates derived from acetyl acetates to 2H-azirinylphosphine oxides, leading to the formation of 1H-pyrrole-2-phosphine oxides. acs.org Furthermore, the reaction of 1-(4,4-diethoxybutyl)ureas with diphenyl chlorophosphine provides a pathway to 2-(diphenylphosphoryl)pyrrolidine-1-carboxamides. tandfonline.com

Formation of Metal Complexes with this compound and its Derivatives

The versatile coordination behavior of this compound and its derivatives enables the formation of a wide array of metal complexes. These ligands can coordinate to various metal centers through different modes, leading to diverse structural and electronic properties.

Chelation Modes and Geometries of Coordinated Metal Centers

The primary chelation mode of this compound involves the deprotonated pyrrole nitrogen and the phosphoryl oxygen atom, forming a stable six-membered chelate ring with the metal ion. This (N,O)-chelation is a common feature in many of its metal complexes. nih.gov The coordination geometry around the metal center is influenced by several factors, including the nature of the metal ion, the steric bulk of the ligand, and the presence of other ancillary ligands. For example, in titanium complexes, octahedral geometries are observed. nih.gov In some cases, the ligand can also exhibit monodentate coordination through the phosphoryl oxygen. researchgate.net

Homoleptic and Mixed-Ligand Complex Synthesis

Both homoleptic and mixed-ligand complexes of this compound and its derivatives have been synthesized and characterized. Homoleptic complexes, where all ligands coordinated to the metal center are identical, can be formed under specific reaction conditions. For instance, the reaction of the sterically less demanding HNC4H3CH2P(O)Ph2 with Y[N(SiHMe2)2]3(THF)2 yields the homoleptic complex Y[NC4H3CH2P(O)Ph2]3. nih.govlookchem.com

Mixed-ligand complexes, containing more than one type of ligand, are also readily accessible. These complexes are often prepared by reacting a metal precursor with a stoichiometric amount of the phosphoryl-pyrrole ligand and another ligand. For example, mixed-ligand intermediates of yttrium were identified during the synthesis of the homoleptic complex, although they could not be isolated. nih.gov The synthesis of mixed-ligand palladium(II) complexes bearing a 2-(2'-pyridyl)pyrrole ligand and a Schiff base ancillary ligand has also been reported. csic.es

Coordination with Transition Metals (e.g., Ni, Ti, Y, Zn, Pd, Ir)

This compound and its derivatives form stable complexes with a variety of transition metals.

Nickel (Ni): Nickel(II) complexes of N-confused porphyrins, which are isomers of porphyrins containing a pyrrole ring, have been synthesized and used as recyclable catalysts. mdpi.com Additionally, direct C-H arylation of Ni(II) porphyrin complexes has been achieved. acs.org

Titanium (Ti): The reaction of 2-[(diphenylphosphoryl)methyl]-1H-pyrrole ligands with tetrakis(dimethylamido)titanium results in the formation of octahedral bis(pyrrolato)titanium(IV) complexes. nih.gov The solid-state structures of homoleptic and heteroleptic Ti complexes of 2-(diphenylphosphino)pyrrolide have also been reported, showing eight-coordinate geometries. umn.edu

Yttrium (Y): Yttrium complexes have been synthesized using 2-phosphorylmethyl-1H-pyrrolato ligands. The reaction of HNC4H3CH2P(O)Ph2 with Y[N(SiHMe2)2]3(THF)2 leads to the formation of a homoleptic yttrium complex. nih.gov A mono-amido yttrium complex has also been synthesized and shown to be active in the ring-opening polymerization of cyclic esters. nih.gov

Zinc (Zn): Zinc complexes with 2-phosphorylmethyl-1H-pyrrolato ligands have been prepared. The reaction of a bulky ligand with Zn[N(SiMe3)2]2 yields a 1:2 complex. nih.gov The coordination chemistry of zinc(II) with octadentate ligands containing pyridinecarboxylate and pyridyl pendants has also been investigated. acs.org

Palladium (Pd): Palladium(II) complexes with 2-(2'-pyridyl)pyrrole ligands have been synthesized and their photoconductive properties studied. csic.es The coordination of these ligands to Pd(II) results in highly interesting photophysical properties. csic.es

Iridium (Ir): Iridium(III) azide (B81097) and triazole-bisterpyridine complexes have been synthesized, demonstrating the versatility of pyrrole-containing ligands in forming complexes with this metal. mdpi.com

Coordination with Lanthanide Ions (e.g., Eu, Tb, Sm)

The phosphoryl group in this compound and its derivatives has a high affinity for lanthanide ions, making these ligands suitable for the construction of luminescent lanthanide complexes.

Europium (Eu), Terbium (Tb), and Samarium (Sm): Lanthanide complexes with N-(diphenylphosphoryl)-4-methylbenzenesulfonamide have been synthesized and their photophysical properties investigated. researchgate.net These complexes exhibit efficient ligand-to-metal energy transfer, leading to strong metal-centered luminescence. researchgate.net The synthesis and luminescent properties of europium(III) and terbium(III) complexes with N-(3-methoxyl-phenyl)ketoacetamide have also been reported. grafiati.com Furthermore, the synergistic solvent extraction of lanthanides(III) has been studied using mixtures of a pyrazolone (B3327878) and phosphoryl-containing podands. semanticscholar.org The structure of europium complexes in solution has been determined using the crystal-field splitting of their f-f emission lines. acs.org

Metal-Ligand Bonding Analysis and Electronic Structure in Complexes

The nature of the metal-ligand bonding in complexes of this compound is crucial for understanding their properties and reactivity. The bonding is typically a combination of σ-donation from the pyrrole nitrogen and the phosphoryl oxygen to the metal center, and in some cases, π-backbonding from the metal to the ligand.

The electronic structure of these complexes has been investigated using various spectroscopic and computational techniques. For example, in titanium complexes, the configuration of the ligands (cis or trans) has a profound impact on the metal-ligand bonding. nih.gov In palladium(II) complexes of 2-(2'-pyridyl)pyrroles, the electronic and molecular structures have been correlated with their photoconductive properties. csic.es The analysis of the electronic structure of π-extended 1,4-dihydropyrrolo[3,2-b]pyrroles has shown that the flanking heterocycles influence the HOMO and LUMO energy levels. acs.org

Organometallic Transformations Involving Pyrrole-Phosphoryl Ligands

Reactivity of Coordinated Ligands

Once coordinated to a metal, the this compound ligand, often in its deprotonated pyrrolate form, can exhibit unique reactivity. The specific transformation depends heavily on the metal center, its existing ligands, and the reaction conditions.

One common reaction is the protonolysis of metal-amido or metal-alkyl precursors. For instance, 2-[(diphenylphosphoryl)methyl]-1H-pyrrole ligands readily react with tetrakis(dimethylamido)titanium, Ti(NMe₂)₄, in toluene (B28343) to yield bis-ligand octahedral complexes. rsc.orgrsc.org In this reaction, the acidic N-H proton of the pyrrole is transferred to a dimethylamido ligand, which is subsequently eliminated as volatile dimethylamine, driving the formation of the titanium-pyrrolate bond.

A more complex transformation has been observed in the reaction of the related 2-(diphenylphosphinomethyl)pyrrole with titanium(IV) chloride (TiCl₄). nih.gov Instead of a simple deprotonation and chelation, the reaction leads to a rearranged neutral ligand coordinated to the titanium center. In this process, the hydrogen atom initially bound to the pyrrole nitrogen migrates to a carbon atom within the pyrrole ring, resulting in a partially unsaturated ring system. nih.gov This type of acid-mediated rearrangement highlights that the pyrrole ring itself is not inert and can participate in transformations when coordinated to a strong Lewis acidic metal center like Ti(IV). nih.gov The likely mechanism involves the initial coordination of the neutral ligand to the metal, followed by an acid-facilitated rearrangement. nih.gov

The reactivity is also influenced by steric factors on the ligand. The introduction of bulky substituents, such as a tert-butyl group on the pyrrole ring, can hinder reactions. For example, the sterically demanding ligand HNC₄H₂(5-Buᵗ)CH₂P(O)Ph₂ fails to react with Ti(NMe₂)₄ under conditions where its less bulky analogue readily forms a complex. rsc.org However, the same bulky ligand can successfully react with smaller or more reactive metal precursors like Zn[N(SiMe₃)₂]₂ and Y[N(SiHMe₂)₂]₃(THF)₂ to form 1:2 and mono-amido complexes, respectively. rsc.org

| Metal Precursor | Ligand | Resulting Complex | Observed Reactivity |

| Ti(NMe₂)₄ | 2-[(diphenylphosphoryl)methyl]-1H-pyrrole | Ti(NMe₂)₂{NC₄H₃CH₂P(O)Ph₂}₂ | Protolysis of two NMe₂ groups, formation of a bis-pyrrolate complex. rsc.orgrsc.org |

| TiCl₄ | 2-(diphenylphosphinomethyl)pyrrole | [TiCl₄(C₁₇H₁₆NP)] | Ligand rearrangement: N-H proton moves to a pyrrole carbon. nih.gov |

| Y[N(SiHMe₂)₂]₃(THF)₂ | HNC₄H₂(5-Buᵗ)CH₂P(O)Ph₂ | Y{N(SiHMe₂)₂}{NC₄H₃(5-Buᵗ)CH₂P(O)Ph₂}₂ | Protolysis, formation of a mixed-ligand mono-amido complex. rsc.org |

| Zn[N(SiMe₃)₂]₂ | HNC₄H₂(5-Buᵗ)CH₂P(O)Ph₂ | Zn{NC₄H₃(5-Buᵗ)CH₂P(O)Ph₂}₂ | Protolysis, formation of a homoleptic bis-pyrrolate complex. rsc.org |

Impact of Ligand Structure on Metal Oxidation States

The structure of pyrrole-phosphoryl ligands plays a crucial role in stabilizing specific metal oxidation states. The combination of a soft, anionic N-donor from the pyrrolate ring and a hard, neutral O-donor from the phosphoryl group allows for the stabilization of a variety of metal centers in different oxidation states. This is a characteristic of hemilabile ligands, which contain both strong and weak donor atoms. d-nb.info The weaker bond can dissociate, creating a vacant coordination site for a substrate during a catalytic cycle, while the stronger bond anchors the ligand to the metal. d-nb.info

The anionic pyrrolate moiety is a key feature, making these ligands effective for coordinating to high-valent metals that require anionic charge to balance their high positive oxidation states. nih.gov For instance, the deprotonated ligand readily forms stable complexes with Ti(IV) and Y(III). rsc.org The ability of related N-heterocyclic aromatic ligands, such as corroles, to act as trianionic ligands enables them to stabilize metals in unusually high oxidation states. bohrium.com Similarly, the anionic nature of the deprotonated this compound ligand contributes to the stability of electron-deficient metal centers.

Conversely, the π-system of the pyrrole ring and the nature of the phosphorus group can also stabilize lower oxidation states. The role of the pyrrolide group in pincer-type ligands has been shown to modulate the catalytic activity of transition metal complexes, including those of Ni(II). researchgate.net The electronic properties of such ligands are tunable; for example, connecting the phosphorus atom to the C3 position of the pyrrole ring leads to a more effective electron-donating ligand compared to a C2 connection. acs.org Strong electron donation from the ligand can help stabilize lower metal oxidation states by increasing the electron density on the metal center.

The oxidation state of the ligand itself can be considered. While the phosphoryl group (P=O) is generally a stable, non-redox-active donor, the related phosphine (B1218219) ligands (which are precursors to the phosphoryl compounds) are redox-active. nih.gov The coordination of a phosphine-pyrrole ligand versus a phosphoryl-pyrrole ligand will have a significant impact on the electronic structure of the metal complex. The phosphine is a softer, more π-accepting ligand, while the phosphine oxide is a harder, σ-donating ligand. This difference influences the metal's effective nuclear charge and can affect its formal oxidation state upon complexation or during catalytic reactions. nih.gov

| Ligand Feature | Influence on Metal Oxidation State | Example/Analogy |

| Anionic Pyrrolate Donor | Stabilizes higher oxidation states by balancing charge. | Formation of stable Ti(IV) and Y(III) complexes. rsc.org |

| Hemilabile N,O-Chelation | Can stabilize different species in a catalytic cycle, potentially involving changes in oxidation state. d-nb.info | The P=O group can dissociate to open a coordination site. d-nb.info |

| Electron-Donating Substituents | Can stabilize lower oxidation states by increasing electron density on the metal. | C3-linked pyrrolylphosphines are stronger electron donors than C2-linked ones. acs.org |

| π-System of Pyrrole | Participates in metal-ligand bonding, influencing the overall electronic structure and stability. | The aromaticity of the pyrrole ring changes upon coordination to group 14 metals. researchgate.net |

Applications in Advanced Chemical Synthesis and Catalysis

Use as Building Blocks for Complex Organic Molecules and Heterocyclic Systems

The pyrrole (B145914) nucleus is a ubiquitous motif in a vast array of natural products and pharmaceutically active compounds. chim.it The presence of the diphenylphosphoryl moiety at the 2-position of the pyrrole ring in "2-(Diphenylphosphoryl)-1H-pyrrole" offers a synthetic handle for further molecular elaborations, rendering it an important building block. cymitquimica.com

Phosphorus-substituted heterocycles, including pyrroles, are significant in medicinal chemistry, agrochemistry, and materials science. researchgate.net The synthesis of such compounds can be approached in two primary ways: the direct phosphorylation of a pre-existing heterocycle or the construction of the heterocyclic ring using an organophosphorus synthon. researchgate.net "this compound" can be conceptualized as a product of the former strategy and a starting point for the latter.

Research has demonstrated the synthesis of substituted 1H-pyrrole-2-phosphine oxides through the reaction of 2H-azirinylphosphine oxides with enolates derived from acetyl acetates. acs.org This highlights a synthetic route toward derivatives of the title compound. Furthermore, the exceptional reactivity of pyrrole allows for electrophilic substitution, typically at the 2-position. msu.edu However, in "this compound," this position is already functionalized, directing further substitutions to other positions on the pyrrole ring and enabling the synthesis of more complex, polysubstituted pyrrolic systems.

The pyrrole framework itself is a key component in the total synthesis of various biologically active molecules. chim.it For instance, pyrrole-based enaminones have been utilized as building blocks for the synthesis of indolizines and pyrrolo[1,2-a]pyrazines, which exhibit potent antifungal activity. nih.gov The functional group tolerance of modern synthetic methodologies allows for the incorporation of the diphenylphosphoryl group into such synthetic schemes, potentially leading to novel analogs with enhanced or modified biological activities. The synthesis of polyamides containing pyrrole and imidazole (B134444) carboxamides, for applications as minor-groove binding agents in DNA, further underscores the importance of pyrrole derivatives as building blocks for complex supramolecular structures. google.comgoogle.com

**8.2. Catalytic Applications

The electronic properties conferred by the diphenylphosphoryl group, coupled with the inherent characteristics of the pyrrole ring, position "this compound" and its derivatives as promising candidates in various catalytic applications.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. tcu.edu Chiral phosphoric acids (CPAs), which bear a stereogenic phosphorus center, are a prominent class of organocatalysts that function as Brønsted acids. tcu.edu While "this compound" is not intrinsically chiral, it represents a structural motif that, upon appropriate modification, could be developed into a chiral organocatalyst. The synthesis of enantiomerically pure aryl pyrroles has been achieved using a combined-acid catalytic system involving a chiral phosphoric acid. mdpi.com This demonstrates the synergy between pyrrole-containing substrates and phosphorus-based catalysts.